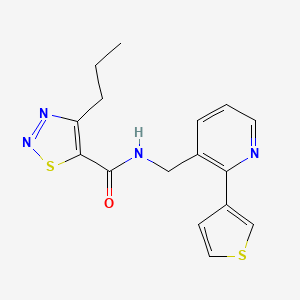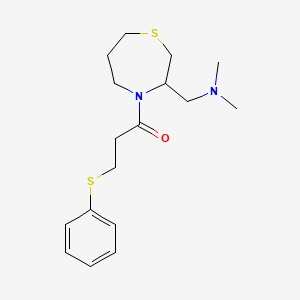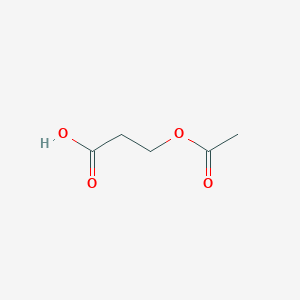![molecular formula C8H10N2O3S2 B2761874 N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide CAS No. 2411314-42-4](/img/structure/B2761874.png)
N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide, also known as STMP, is a sulfonamide derivative that has gained attention in the scientific community due to its potential pharmacological properties. STMP has been studied extensively for its potential use as an anti-inflammatory, anti-cancer, and anti-bacterial agent.
Mécanisme D'action
N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide is believed to exert its pharmacological effects by inhibiting the activity of carbonic anhydrase IX (CAIX). CAIX is an enzyme that is overexpressed in various cancer cell lines and is involved in regulating the pH of the tumor microenvironment. Inhibition of CAIX activity by this compound results in a decrease in tumor cell proliferation and an increase in tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in various cancer cell lines. Inhibition of CAIX activity by this compound results in a decrease in tumor cell proliferation and an increase in tumor cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, this compound is relatively unstable in solution and requires careful handling to avoid degradation. In addition, this compound has a short half-life in vivo, which may limit its efficacy as a therapeutic agent.
Orientations Futures
Future research on N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide should focus on its potential use as a therapeutic agent for cancer and inflammatory diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets for this compound. Finally, the development of more stable and potent analogs of this compound may improve its efficacy as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide involves the reaction of 2-aminothiophenol and 2-chloroacrylonitrile in the presence of sodium carbonate. The reaction occurs under reflux conditions in ethanol and yields this compound as a white solid. The purity of this compound can be increased by recrystallization from ethanol.
Applications De Recherche Scientifique
N-[(2-Sulfamoylthiophen-3-yl)methyl]prop-2-enamide has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[(2-sulfamoylthiophen-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S2/c1-2-7(11)10-5-6-3-4-14-8(6)15(9,12)13/h2-4H,1,5H2,(H,10,11)(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKOPBQBBDEWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C(SC=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2761791.png)
![2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2761792.png)

![2-[(5-Methylpyrazine-2-carbonyl)amino]-ethylamine hydrochloride](/img/structure/B2761794.png)
![2,5-dichloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2761795.png)

![N-(3-Cyano-4,4-dimethyl-5,6-dihydrocyclopenta[b]thiophen-2-yl)prop-2-enamide](/img/structure/B2761801.png)
![N-butyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2761804.png)


![4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile](/img/structure/B2761809.png)


